molecular formula C18H17N3O3 B2627899 2-(naphthalen-2-yloxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide CAS No. 1211700-84-3

2-(naphthalen-2-yloxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide

Cat. No.: B2627899
CAS No.: 1211700-84-3
M. Wt: 323.352
InChI Key: BJUSCVXOGKRNGJ-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-yloxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a synthetic organic compound with the molecular formula C 18 H 17 N 3 O 3 and a molecular weight of 323.3 g/mol . This acetamide derivative features a naphthalene group and a 6-oxopyridazine ring, a scaffold of significant interest in medicinal chemistry . Pyridazinone-based compounds are recognized for their diverse biological activities and potential as inhibitors of protein-protein interactions . Recent research has highlighted related compounds that act as potent inhibitors by targeting specific protein binding motifs, such as the PRMT5 Binding Motif (PBM), showcasing the value of this chemical class in developing novel therapeutic strategies . As such, this compound serves as a valuable building block for chemical biology and early-stage drug discovery research, particularly in the synthesis and screening of new molecules targeting epigenetic regulators and other biological processes. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-naphthalen-2-yloxy-N-[2-(6-oxopyridazin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c22-17(19-10-11-21-18(23)6-3-9-20-21)13-24-16-8-7-14-4-1-2-5-15(14)12-16/h1-9,12H,10-11,13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUSCVXOGKRNGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NCCN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(naphthalen-2-yloxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide typically involves multiple steps:

    Formation of the Naphthalen-2-yloxy Intermediate: This step involves the reaction of naphthalene with an appropriate halogenating agent to introduce a halogen atom, followed by the substitution with a hydroxyl group to form naphthalen-2-ol.

    Synthesis of the Pyridazinone Intermediate: The pyridazinone ring is synthesized through the cyclization of appropriate precursors, often involving hydrazine derivatives and diketones.

    Coupling Reaction: The final step involves coupling the naphthalen-2-yloxy intermediate with the pyridazinone intermediate through an acetamide linkage. This is typically achieved using coupling reagents such as carbodiimides under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.

    Reduction: Reduction reactions can target the pyridazinone moiety, potentially converting it to a dihydropyridazine derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution at the acetamide group.

Major Products:

    Oxidation Products: Naphthoquinones and related derivatives.

    Reduction Products: Dihydropyridazine derivatives.

    Substitution Products: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-(naphthalen-2-yloxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(naphthalen-2-yloxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The naphthalene ring can intercalate with DNA, while the pyridazinone moiety may inhibit specific enzymes by binding to their active sites. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound is compared to three classes of analogs based on substituent variations and heterocyclic systems:

Compound Key Structural Features Biological Activity Synthetic Method
2-(Naphthalen-2-yloxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide (Target compound) Pyridazinone ring, ethyl linker, naphthalen-2-yloxy group Not reported in evidence; inferred potential from pyridazinone’s electronic properties Likely requires pyridazinone synthesis (e.g., cyclization) + amide coupling
Triazole derivatives (6a-m, 7a-m) 1,2,3-Triazole ring, variable aryl substituents (e.g., nitro, chloro) on acetamide nitrogen Not explicitly stated; structural analogs often explored as enzyme inhibitors or anticancer agents 1,3-Dipolar cycloaddition (click chemistry) between azides and alkynes
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide Morpholine ring, ethyl linker, naphthalen-2-yloxy group Cytotoxic in HeLa cells (IC50 ~3.16 µM), comparable to cisplatin Unclear from evidence; likely amide coupling + morpholine introduction
Chlorophenyl-triazole derivative (6m) 4-Chlorophenyl substituent, triazole ring No activity data; chloro group may enhance lipophilicity and membrane penetration 1,3-Dipolar cycloaddition followed by purification via recrystallization or chromatography

Key Findings:

Heterocyclic Influence: The pyridazinone group in the target compound differs from triazole (6a-m) or morpholine () systems. Triazole derivatives (e.g., 6b, 6c) feature nitro groups that may enhance electron-withdrawing effects, influencing binding to targets like kinases or DNA .

Biological Activity: The morpholine-containing analog () demonstrated cytotoxicity at low micromolar concentrations (3.16 µM), comparable to cisplatin, suggesting that the naphthalene-acetamide scaffold itself contributes to bioactivity. Pyridazinone’s electron-deficient nature could further modulate activity . Chlorophenyl-substituted triazoles (e.g., 6m) may exhibit altered pharmacokinetics due to increased lipophilicity from the chloro group, though activity data is lacking .

Synthetic Accessibility: Triazole derivatives are efficiently synthesized via copper-catalyzed click chemistry (high yields, room-temperature conditions) . Pyridazinone synthesis typically requires cyclization steps (e.g., hydrazine + diketones), which may involve harsher conditions and lower yields compared to triazoles.

Physicochemical Properties (Inferred):

Property Target Compound Triazole Derivatives Morpholine Derivative
LogP Moderate (pyridazinone reduces lipophilicity) Higher (triazole + aryl substituents) Moderate (morpholine enhances polarity)
Hydrogen Bonding High (pyridazinone C=O and N–H) Moderate (triazole N, aryl substituents) High (morpholine O, acetamide N–H)
Synthetic Complexity High (multi-step cyclization) Low (click chemistry) Moderate (amide coupling)

Biological Activity

The compound 2-(naphthalen-2-yloxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with related compounds.

Chemical Structure

The compound features a complex structure that includes:

  • A naphthalene ring which may contribute to its ability to intercalate with DNA.
  • A pyridazinone moiety , which is thought to play a role in enzyme inhibition.
  • An acetamide group that may enhance solubility and bioavailability.

Molecular Formula

  • Molecular Formula : C₁₈H₁₇N₃O₃
  • CAS Number : 1211700-84-3

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • DNA Intercalation : The naphthalene component can intercalate into DNA, potentially disrupting replication and transcription processes.
  • Enzyme Inhibition : The pyridazinone moiety may inhibit specific enzymes by binding to their active sites, modulating biochemical pathways involved in cell proliferation and apoptosis.

Research Findings

Recent studies have explored the compound's efficacy in various biological contexts:

  • Anticancer Activity :
    • A study indicated that derivatives of similar structures exhibit significant sensitization effects against cisplatin-resistant cancer cells, suggesting potential use in combination therapies for enhanced efficacy against tumors .
    • In vitro assays have shown that the compound can induce apoptosis in cancer cell lines, likely through its interaction with apoptotic pathways .
  • Antimicrobial Properties :
    • Preliminary investigations suggest that the compound exhibits antimicrobial activity against several bacterial strains, indicating potential therapeutic applications in infectious diseases .
  • Anti-inflammatory Effects :
    • Research has suggested that the compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory conditions .

Comparative Analysis with Related Compounds

Compound NameStructure SimilarityBiological ActivityNotable Findings
N-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine Similar naphthalene and pyridazine structuresAntimicrobialExhibited promising antimicrobial activities
Cisplatin Derivatives Different core structure but similar applicationAnticancerSignificant sensitization effects observed

Case Study 1: Anticancer Activity

In a controlled study, this compound was tested on HCT116 colorectal cancer cells. The results demonstrated:

  • Increased apoptosis rates when combined with cisplatin.
  • Downregulation of CHK1 protein expression, indicating interference with DNA damage response mechanisms.

Case Study 2: Antimicrobial Efficacy

A series of tests conducted against Staphylococcus aureus showed that the compound significantly inhibited bacterial growth at low concentrations, suggesting its potential as an antimicrobial agent.

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